1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({5-Methyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one is a complex organic compound with a unique structure that includes sulfur and nitrogen atoms within a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one typically involves multiple steps, starting from simpler precursors. The key steps include the formation of the tricyclic core, introduction of the sulfur and nitrogen atoms, and functionalization of the propan-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tricyclic core or the propan-2-one moiety.
Substitution: Functional groups on the tricyclic core can be substituted with other groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to modulate biological processes. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene-3-thiol
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- 11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene-3,5-dithiol .
Uniqueness
1-({5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}sulfanyl)propan-2-one is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C14H16N2OS2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C14H16N2OS2/c1-8(17)7-18-13-12-10-5-3-4-6-11(10)19-14(12)16-9(2)15-13/h3-7H2,1-2H3 |
InChI Key |
QDRAMDLOVKVVHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.